Stereochemical Purity as a Critical Control Point for Asymmetric Synthesis
The target compound possesses a chiral center at the C2 position, which is a critical point of differentiation from its achiral analogs. While the racemate (CAS 5137-13-3) is the most common commercial form, the single enantiomers [(2S)-1-Aminopropan-2-yl]diethylamine (CAS 1808069-35-3) and [(2R)-1-Aminopropan-2-yl]diethylamine (CAS 1807920-87-1) are available for high-precision asymmetric synthesis. This contrasts sharply with N,N-diethylethylenediamine (CAS 100-36-7), which is achiral. [1]
| Evidence Dimension | Chirality |
|---|---|
| Target Compound Data | Racemic mixture (R/S) or single enantiomer forms available |
| Comparator Or Baseline | N,N-diethylethylenediamine (CAS 100-36-7) is achiral |
| Quantified Difference | N/A (Binary: chiral vs. achiral) |
| Conditions | Structural comparison based on molecular formula and bonding |
Why This Matters
This is a go/no-go decision point for projects involving asymmetric catalysis or the synthesis of enantiomerically pure pharmaceuticals, where stereochemical outcome dictates biological activity.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66684, N,N-Diethylethylenediamine. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
